molecular formula C6H8F2O2 B3421870 (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid CAS No. 2307752-00-5

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B3421870
CAS No.: 2307752-00-5
M. Wt: 150.12 g/mol
InChI Key: CTNBXQCALVHSKS-QWWZWVQMSA-N
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Description

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with two fluorine atoms attached to a methyl group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a source.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall bioactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar structure but with three fluorine atoms.

    (1R,2R)-2-(Chloromethyl)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-2-(Methyl)cyclobutanecarboxylic acid: Similar structure but without halogen atoms.

Uniqueness

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or chemical functions.

Properties

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNBXQCALVHSKS-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307752-00-5
Record name rac-(1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid
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(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid
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(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid
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(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid
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(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid
Reactant of Route 6
(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid

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